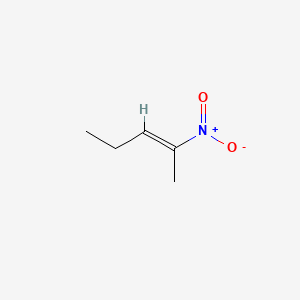

2-Nitro-2-pentene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6065-19-6 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-2-nitropent-2-ene |

InChI |

InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |

InChI Key |

GRIOPRKVQWFULY-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CCC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 2 Pentene and Analogous Nitroalkenes

Modern Advancements in Nitroalkene Synthesis

Catalytic Methodologies in Nitroalkene Formation

The synthesis of nitroalkenes, including 2-nitro-2-pentene (B14688022), often relies on the condensation reaction between an aldehyde and a nitroalkane, a variant of the Henry reaction. wikipedia.org Catalytic approaches are central to enhancing the efficiency and applicability of this transformation.

One notable development is the use of a cooperative dual catalytic system. researchgate.netdntb.gov.ua An efficient and straightforward method has been developed for the synthesis of various substituted nitroalkenes utilizing a combination of iron(III) chloride (FeCl₃) and piperidine (B6355638) as catalysts. researchgate.netdntb.gov.ua This dual system is effective because it simultaneously activates both the electrophilic aldehyde and the nucleophilic nitroalkane. dntb.gov.ua The reaction proceeds under mild conditions, which allows for the tolerance of many sensitive functional groups. researchgate.netdntb.gov.ua This methodology is noted for being low-cost, efficient, and environmentally friendly. researchgate.net The synergistic action of the Lewis acid (FeCl₃) and the base (piperidine) facilitates the condensation to directly yield the nitroolefin products. researchgate.net

This cooperative catalysis is also suitable for one-pot reactions where the synthesized nitroalkene is used in subsequent transformations, such as in the synthesis of 2H-chromenes and N-arylpyrroles. researchgate.netdntb.gov.ua

Table 1: Examples of Nitroalkene Synthesis using FeCl₃/Piperidine Cooperative Catalysis This table is representative of the types of nitroalkenes that can be synthesized using this methodology, as detailed in the cited literature.

| Aldehyde | Nitroalkane | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Nitromethane | β-Nitrostyrene | 94 |

| 4-Chlorobenzaldehyde | Nitromethane | 4-Chloro-β-nitrostyrene | 95 |

| 4-Methylbenzaldehyde | Nitromethane | 4-Methyl-β-nitrostyrene | 92 |

| 4-Methoxybenzaldehyde | Nitromethane | 4-Methoxy-β-nitrostyrene | 90 |

| Propanal | Nitromethane | 1-Nitro-1-butene | 85 |

| Butanal | Nitromethane | 1-Nitro-1-pentene | 88 |

Stereoselective Synthesis of this compound Isomers (e.g., (E)- and (Z)-Isomers)

The control of stereochemistry is a critical aspect of modern organic synthesis, and the formation of specific (E)- and (Z)-isomers of nitroalkenes is of significant interest. A highly stereoselective one-pot method has been developed for the synthesis of either (E)- or (Z)-nitroalkenes from aliphatic aldehydes and nitroalkanes. acs.orgorganic-chemistry.org This method achieves remarkable control over the stereochemical outcome simply by altering the reaction solvent and temperature, using piperidine as a catalyst in the presence of 4 Å molecular sieves. acs.orgorganic-chemistry.org

The molecular sieves are crucial for controlling the stereoselectivity. organic-chemistry.org In their absence, a mixture of E/Z isomers is typically formed. organic-chemistry.org The proposed mechanism for the Z-selective pathway involves the formation of an imine, followed by a nucleophilic attack from the nitronate. In contrast, the E-isomer is thought to form via a standard Henry reaction followed by elimination. organic-chemistry.org

Synthesis of (E)-Isomers: To selectively synthesize the (E)-nitroalkene, the reaction is performed in toluene (B28343) at reflux temperature. These conditions lead to high selectivity for the E isomer. organic-chemistry.org

Synthesis of (Z)-Isomers: For the selective formation of the (Z)-nitroalkene, the reaction is conducted in dichloromethane (B109758) (CH₂Cl₂) at room temperature. This change in conditions preferentially yields the Z isomer. organic-chemistry.org For instance, the reaction of propanal with 1-nitropropane (B105015) under these conditions would be expected to yield (Z)-2-nitro-2-pentene.

This methodology provides a direct and scalable approach for synthesizing nitroalkenes with complete stereochemical control. organic-chemistry.org

Table 2: Stereoselective Synthesis of (E)- and (Z)-Nitroalkenes Data adapted from research demonstrating stereocontrol in nitroalkene synthesis. acs.orgorganic-chemistry.org

| Aldehyde | Nitroalkane | Conditions | Isomer | Yield (%) |

|---|---|---|---|---|

| Propanal | 1-Nitropropane | Toluene, Reflux | (E)-2-Nitro-2-pentene | 90 |

| Propanal | 1-Nitropropane | CH₂Cl₂, Room Temp. | (Z)-2-Nitro-2-pentene | 85 |

| Butanal | Nitroethane | Toluene, Reflux | (E)-3-Nitro-3-hexene | 92 |

| Butanal | Nitroethane | CH₂Cl₂, Room Temp. | (Z)-3-Nitro-3-hexene | 87 |

| Pentanal | Nitromethane | Toluene, Reflux | (E)-1-Nitro-1-hexene | 95 |

| Pentanal | Nitromethane | CH₂Cl₂, Room Temp. | (Z)-1-Nitro-1-hexene | 88 |

Chemical Reactivity and Mechanistic Pathways of 2 Nitro 2 Pentene

Nucleophilic Conjugate Addition Reactions (Michael Additions)

The electron-withdrawing nature of the nitro group activates the alkene functionality of 2-nitro-2-pentene (B14688022) for Michael addition reactions. In these reactions, a nucleophile adds to the carbon atom beta to the nitro group, leading to the formation of a new carbon-nucleophile bond.

The addition of thiophenol to (E)-2-nitro-2-pentene is a well-studied example of a Michael addition that exhibits diastereoselectivity, meaning that one diastereomer of the product is preferentially formed over the other. The reaction typically yields 2-nitro-3-(phenylthio)pentane. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the solvent and the base used.

In aqueous media, the reaction shows a preference for the formation of the anti diastereomer. scielo.brresearchgate.netscielo.br For instance, the reaction of (E)-2-nitro-2-pentene with thiophenol in aqueous sodium bicarbonate (NaHCO₃) results in an anti:syn ratio of 80:20. scielo.brresearchgate.netscielo.br This selectivity is attributed to the conformation of the intermediate nitronate, where steric and stereoelectronic effects in a cyclic chelated transition state favor the anti product. researchgate.net In contrast, traditional methods using triethylamine (B128534) as a base in acetonitrile (B52724) as a solvent can lead to different diastereomeric ratios. researchgate.net The diastereoselectivity can be significantly influenced by the steric bulk of substituents on the nitroalkene. scielo.brscielo.br

Diastereoselectivity in the Reaction of (E)-2-Nitro-2-pentene with Thiophenol

| Reaction Conditions | Product | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|---|

| Aqueous NaHCO₃ | 2-Nitro-3-(phenylthio)pentane | 80:20 | Good |

| Triethylamine/Acetonitrile | 2-Nitro-3-(phenylthio)pentane | Varies from aqueous media | - |

The reaction of nitroalkenes with biological thiols like cysteine and glutathione (B108866) is of significant interest due to its implications in biochemical signaling pathways. nih.gov These reactions proceed via a reversible Michael addition. The kinetics of these reactions are typically biphasic, indicating the presence of two reactive electrophilic centers in some nitroalkenes, leading to a kinetic and a thermodynamic product. nih.gov

For simple thiols, the reaction mechanism is generally a two-step anionic process that propagates by chain transfer. nih.gov The initial step is the nucleophilic attack of the thiolate anion on the β-carbon of the nitroalkene, which is often the rate-limiting step. nih.gov The rate of the reaction is dependent on the pKa of the thiol and the pH of the medium. nih.gov Kinetic studies on related systems have shown that the reaction rates can be modeled to understand the influence of different reaction parameters. nih.govscience.gov

The Michael addition of carbonyl compounds, such as aldehydes, to nitroalkenes is a powerful method for carbon-carbon bond formation, yielding γ-nitro carbonyl compounds. mdpi.comjst.go.jp These reactions are often catalyzed by organocatalysts, such as chiral amines or their derivatives, to achieve high enantioselectivity. mdpi.comethz.ch The generally accepted mechanism involves the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine then attacks the nitroalkene. mdpi.com

The reaction of aldehydes with this compound would be expected to follow this general pathway, leading to the formation of a γ-nitro aldehyde. The use of acidic co-catalysts is often crucial for achieving good yields and selectivities in these reactions. ethz.ch Various organocatalysts have been developed to promote the asymmetric conjugate addition of aldehydes to nitroalkenes, often achieving high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.net

Nitroalkanes can also act as nucleophiles in Michael additions to nitroalkenes, including this compound. This reaction leads to the formation of 1,3-dinitro compounds. The reaction is typically base-catalyzed, with the base deprotonating the nitroalkane to form a nitronate anion, which then acts as the nucleophile. msu.edu

A significant challenge in this reaction is the potential for oligomerization, as the initial product, a nitronate anion, can be reactive enough to add to another molecule of the nitroalkene. msu.edu However, methodologies have been developed to control this reaction, affording the desired 1,3-dinitro compounds in good yields and with high diastereoselectivity. msu.edursc.orgacs.org The use of bifunctional catalysts, such as chiral amine-thioureas, has been shown to be highly effective in promoting the asymmetric Michael addition of nitroalkanes to nitroalkenes. acs.org Reactions in aqueous media using simple bases like sodium bicarbonate have also been reported to be effective. researchgate.net

Catalysts for the Michael Addition of Nitroalkanes to Nitroalkenes

| Catalyst System | Product Type | Key Features |

|---|---|---|

| Chiral Squaramide | 1,3-Dinitro Compounds | High diastereoselectivity and enantioselectivity. rsc.org |

| Chiral Amine-Thiourea | 1,3-Dinitro Compounds | High diastereoselectivity and enantioselectivity under mild conditions. acs.org |

| Sodium Bicarbonate (in water) | 1,3-Dinitro Compounds | Mild conditions, good yields. researchgate.net |

The reaction medium can have a profound impact on the selectivity of Michael additions to this compound. As previously mentioned in the context of thiophenol addition (Section 3.1.1), conducting the reaction in water can lead to different diastereoselective outcomes compared to organic solvents. scielo.brresearchgate.netscielo.br

In aqueous media, the Michael addition of thiophenol to (E)-2-nitro-2-pentene preferentially forms the anti diastereomer. scielo.brresearchgate.netscielo.br This selectivity is often attributed to the hydrophobic effect and the unique hydrogen-bonding environment provided by water, which can influence the transition state geometry. scielo.brscielo.br The pH of the aqueous medium is also a critical factor, as it affects the concentration of the nucleophilic species (e.g., thiolate) and the stability of the product, which can undergo a retro-Michael reaction at high pH. scielo.brresearchgate.net The use of water as a solvent is also environmentally advantageous. scielo.brresearchgate.netscielo.br

Reaction with Nitroalkanes

Cycloaddition Reactions

While less common than Michael additions, nitroalkenes like this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the nitroalkene) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The nitro group is an electron-withdrawing group, which activates the alkene as a dienophile. masterorganicchemistry.com

The reaction of this compound in a Diels-Alder reaction would lead to the formation of a substituted cyclohexene (B86901) derivative with the nitro group on the newly formed ring. The regioselectivity and stereoselectivity of these reactions are governed by the principles of pericyclic reactions. While specific examples of this compound in Diels-Alder reactions are not extensively detailed in the provided search results, the general reactivity of nitroalkenes as dienophiles is well-established. mdpi.com Other types of cycloadditions, such as 1,3-dipolar cycloadditions with nitrones to form isoxazolidines, are also known for nitroalkenes. mdpi.commdpi.com

Diels-Alder Reactions (e.g., with Conjugated Dienes)

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In the context of this compound, its electron-deficient nature, imparted by the nitro group, makes it an effective dienophile. sigmaaldrich.com This reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wikipedia.org

Periselectivity and Electronic Control

Diels-Alder reactions involving nitroalkenes can theoretically proceed through two different pathways: a carbodiene pathway (CDA) to form a cyclohexene derivative or a heterodiene pathway (HDA) where the nitro group acts as part of the dienophile. nih.gov The periselectivity, or the preference for one of these pathways over the other, is largely governed by electronic factors. acs.orgmdpi.com

The electronic nature of the substituents on both the diene and the dienophile plays a crucial role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the nitro group in this compound, accelerate the reaction. masterorganicchemistry.com The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is key. The nitro group lowers the LUMO energy of the alkene, facilitating the reaction. mdpi.com

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the outcomes of these reactions. mdpi.com For instance, in the reaction of (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene (B3395910), calculations indicated that while both CDA and HDA pathways are theoretically possible, the reaction periselectively yields only the carbodiene adducts. nih.gov This highlights the strong electronic control favoring the formation of the six-membered carbon ring.

Role of Lewis Acids in Activation and Selectivity

Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance both reactivity and selectivity. mdpi.comacs.org They function by coordinating to the electron-withdrawing group of the dienophile, in this case, the nitro group of this compound. This coordination further lowers the LUMO energy of the dienophile, increasing its electrophilicity and accelerating the reaction. mdpi.com

The use of Lewis acids can significantly improve both regioselectivity and stereoselectivity. acs.org For example, in the Diels-Alder reactions of 2-phosphono-2-alkenoates, tin(IV) chloride was found to be highly effective in promoting the formation of single regio- and stereoisomers in good yields. acs.org While direct studies on this compound are specific, the principles of Lewis acid catalysis are broadly applicable to nitroalkenes. The choice of the Lewis acid is critical, as different acids can lead to varying degrees of rate enhancement and selectivity. acs.org

However, the use of Lewis acids with nitroalkenes can sometimes favor the inverse electron-demand hetero-Diels-Alder reaction, leading to nitronate products. mdpi.com This underscores the need for careful selection of the catalyst and reaction conditions to achieve the desired carbocyclic product. The activation strain model offers another perspective, suggesting that Lewis acids may accelerate the reaction by reducing the Pauli repulsion between the reacting molecules. mdpi.comresearchgate.net

Table 1: Factors Influencing Diels-Alder Reactions of Nitroalkenes

| Factor | Influence on the Reaction | Key Findings/Examples |

|---|---|---|

| Electronic Effects | Governs periselectivity (CDA vs. HDA) and reaction rate. Electron-withdrawing groups on the dienophile (like the nitro group) and electron-donating groups on the diene accelerate the reaction. masterorganicchemistry.com | The reaction of (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene selectively yields carbodiene adducts due to electronic control. nih.gov |

| Lewis Acid Catalysis | Increases reaction rate and enhances regio- and stereoselectivity by lowering the dienophile's LUMO energy. acs.orgmdpi.com | Tin(IV) chloride effectively enhances selectivity in Diels-Alder reactions of similar dienophiles. acs.org However, it can sometimes promote competing hetero-Diels-Alder pathways. mdpi.com |

| Diene Conformation | The diene must be in the s-cis conformation for the reaction to occur. masterorganicchemistry.com | Cyclic dienes like cyclopentadiene are locked in the s-cis conformation and are highly reactive. |

[3+2] Cycloaddition Reactions with 1,3-Dipoles

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which in this case is this compound. The nitro group activates the double bond of this compound, making it a suitable partner for cycloaddition with various 1,3-dipoles. d-nb.info

Synthesis of Five-Membered Nitrogen Heterocycles (Pyrroles, Pyrazoles, Imidazoles, Triazoles)

Conjugated nitroalkenes are valuable precursors for synthesizing a variety of five-membered nitrogen-containing heterocycles. researchgate.net

Pyrroles: The synthesis of tetrasubstituted pyrroles can be achieved through a coupling reaction of 2-functionally substituted 2-alkenals, amines, and nitroethane. dokumen.pub This reaction proceeds via an intermediate that cyclizes to form the pyrrole (B145914) ring. Another method involves the copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines. beilstein-journals.org

Pyrazoles: Pyrazoles can be synthesized from the reaction of β-nitroalkenes with α-diazoesters. This process involves the formation of a pyrazoline intermediate which then undergoes denitration to yield the pyrazole (B372694). researchgate.net The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for pyrazole synthesis.

Imidazoles and Triazoles: The synthesis of 1,2,3-triazoles is commonly achieved through the [3+2] cycloaddition of azides with alkynes. sci-rad.com While not directly involving this compound as the dipolarophile, this highlights the utility of cycloaddition reactions in forming triazoles. The synthesis of imidazoles often involves different synthetic routes not directly relying on [3+2] cycloadditions with nitroalkenes.

Regioselectivity and Diastereoselectivity Considerations

The regioselectivity of [3+2] cycloaddition reactions involving nitroalkenes is a critical aspect. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have shown that the reaction between a nitrone and a nitroalkene is initiated by the attack of the most nucleophilic oxygen atom of the nitrone on the most electrophilic carbon atom of the nitroalkene. d-nb.info This interaction typically favors the formation of the 4-nitro-substituted cycloadduct.

Diastereoselectivity is also a key consideration, particularly when chiral centers are formed. In the [3+2] cycloaddition of azomethine ylides with nitroalkenes, high diastereoselectivity can be achieved, leading to specific stereoisomers of the resulting pyrrolidine (B122466) rings. researchgate.net Similarly, diastereoselective multicomponent [4+2]/[3+2] cycloadditions using chiral γ-aminated nitroalkenes have been shown to produce aminated nitroso acetals with good levels of diastereoselectivity. beilstein-journals.org The stereochemical outcome can be influenced by factors such as the solvent and the presence of promoters like lithium salts. beilstein-journals.org

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions offer efficient and atom-economical routes to complex molecules from simple starting materials in a single pot. sioc-journal.cnnih.gov Nitroalkenes, including structures similar to this compound, are excellent substrates for these types of transformations.

An example is the one-pot, three-component cascade synthesis of tetrasubstituted pyrroles from 2-functionally substituted 2-alkenals, amines, and nitroethane. researchgate.net This reaction proceeds through the formation of an intermediate imine, followed by a 1,2-addition of nitroethane, isomerization, and subsequent intramolecular cyclization to yield the pyrrole. researchgate.net

Another example involves a four-component domino reaction for the synthesis of pyrazole-linked pyrroles, which demonstrates high atom economy by forming two five-membered rings and four new bonds in a single step. dokumen.pub Asymmetric cascade reactions involving nitroolefins, often catalyzed by organocatalysts like diarylprolinol derivatives, have also been developed to produce chiral molecules with high enantioselectivity. sioc-journal.cn These reactions highlight the power of cascade processes in building molecular complexity efficiently.

Table 2: Synthesis of Heterocycles from Nitroalkenes via [3+2] Cycloadditions

| Heterocycle | Reaction Type/Reagents | Key Features |

|---|---|---|

| Pyrroles | Three-component reaction of alkenals, amines, and nitroethane. dokumen.pubresearchgate.net | Proceeds via an intermediate imine and subsequent cyclization. |

| Pyrazoles | Reaction of β-nitroalkenes with α-diazoesters. researchgate.net | Forms a pyrazoline intermediate followed by denitration. |

| Pyrrolidines | [3+2] cycloaddition with azomethine ylides. researchgate.net | Can achieve high diastereoselectivity. |

| Nitroso Acetals | Multicomponent [4+2]/[3+2] cycloaddition with γ-aminated nitroalkenes. beilstein-journals.org | Diastereoselective synthesis promoted by lithium salts. |

[2+2] Cycloaddition Reactions (e.g., with Ynamides)

The [2+2] cycloaddition reaction between nitroalkenes, such as this compound, and ynamides provides a pathway for the synthesis of four-membered cyclobutene (B1205218) derivatives. mdpi.com These reactions can be promoted by metal catalysts, such as diene-ligated rhodium complexes, and the presence of additives like sodium tetraphenylborate (B1193919) has been found to be crucial for reaction efficiency. nih.govamazonaws.com

The mechanism of this cycloaddition is complex and has been a subject of theoretical investigation. mdpi.com Computational studies on related nitroalkenes suggest that the reaction proceeds in a stepwise manner. The process is initiated by a nucleophilic attack from the ynamine's activated site to the second position of the nitrovinyl group. mdpi.com This initial attack dictates the regioselectivity of the reaction. mdpi.com The nature of the intermediate formed is a topic of discussion, with evidence suggesting it could be zwitterionic or possess a pseudoradical structure. mdpi.com Despite the stepwise nature, these reactions often proceed with a full retention of the stereoconfiguration of the nitroalkene. mdpi.com

Table 1: Catalysts and Conditions for [2+2] Cycloaddition of Nitroalkenes with Ynamides This table is a representative summary based on reactions with analogous nitroalkenes.

| Catalyst System | Additive | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| [Rh(C₂H₄)₂Cl]₂ / rac-diene ligand | NaBPh₄ | THF / MeOH | Crucial for reaction efficiency | nih.govamazonaws.com |

Reduction of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be reduced to various other nitrogen-containing functionalities, most notably amines.

Conversion to Amines and other Nitrogen-Containing Functionalities

The reduction of α,β-unsaturated nitro compounds like this compound to the corresponding saturated primary amine, pentan-2-amine, is a synthetically valuable transformation. nih.gov A variety of reducing agents can accomplish this conversion. wikipedia.org

Traditional methods involve the use of metal-acid combinations, such as iron in acidic media. wikipedia.orgmdma.ch Another common approach is catalytic hydrogenation over palladium-on-carbon (Pd/C). wikipedia.orgmasterorganicchemistry.com Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are also effective, though they may sometimes lead to impurities like hydroxylamines and oximes. wikipedia.org The formation of these partially reduced species (hydroxylamines and oximes) can sometimes be favored depending on the reaction conditions and the reagents used. mdma.chmdpi-res.com For instance, reduction with iron turnings in the presence of a limited amount of hydrochloric acid has been shown to yield ketoximes from nitroalkenes. mdma.ch

Catalytic Reduction Approaches

Catalytic hydrogenation is a highly efficient and clean method for reducing the nitro group of this compound. acsgcipr.org This method typically involves the use of gaseous hydrogen (H₂) and a recyclable precious metal catalyst, offering high atom economy. acsgcipr.org Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, effectively reducing both the alkene and the nitro group to yield a saturated amine. masterorganicchemistry.com Other catalysts like Raney nickel or platinum(IV) oxide are also employed. wikipedia.org

In addition to traditional hydrogenation, transfer hydrogenation has emerged as a safer and greener alternative. ursinus.edu This technique uses stable, easily handled hydride donors like formic acid or its salts in place of gaseous hydrogen. ursinus.edursc.org Iridium complexes have proven to be exceptionally active catalysts for the transfer hydrogenation of nitroalkenes, capable of operating at very low catalyst loadings in water. rsc.orgrsc.org The pH of the reaction medium is a critical parameter that can be adjusted, often by choosing between formic acid and sodium formate, to ensure complete conversion and high chemoselectivity, preventing the formation of side products. rsc.orgmdpi.com

Table 2: Selected Catalytic Systems for Nitroalkene Reduction This table summarizes general approaches applicable to this compound.

| Catalyst | Hydride Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Palladium-on-carbon (Pd/C) | H₂ (gas) | Various | Widely used, high efficiency | wikipedia.orgmasterorganicchemistry.com |

| Iridium complex | Formic acid / Sodium formate | Water | High chemoselectivity, green, pH-dependent | rsc.orgrsc.org |

| Iron (Fe) | HCl | Water | Classic method, can form oximes | mdma.ch |

Other Significant Transformations

Beyond cycloadditions and reductions, the reactive nature of this compound allows for other important chemical transformations.

Epoxidation of Nitroalkenes

The carbon-carbon double bond in nitroalkenes is susceptible to epoxidation, yielding α-nitro epoxides which are valuable synthetic intermediates. researchgate.net For this compound, this would result in 2-methyl-2-nitro-3-propyloxirane. Reagents such as metal salts of tert-butyl hydroperoxide (e.g., lithium or potassium tert-butylperoxide) in a solvent like THF are effective for this transformation. researchgate.net Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also standard reagents for the epoxidation of alkenes. masterorganicchemistry.com

Furthermore, biocatalytic methods have been explored for alkene epoxidation. Toluene (B28343) monooxygenase-producing organisms have demonstrated the ability to oxidize 2-pentene, leading to the formation of its corresponding epoxide. researchgate.netnih.gov While not specifically reported for this compound, these enzymatic systems are known for their broad substrate specificity and could potentially be applied. researchgate.net

Functional Group Interconversions of the Nitro Moiety

The strong electron-withdrawing nature of the nitro group in this compound activates it for various functional group interconversions. mdpi-res.comresearchgate.net The nitro group can act as a leaving group in denitration reactions, which can be initiated photochemically. worktribe.com For example, visible light-mediated photoredox catalysis can achieve denitrative coupling reactions, replacing the nitro group with other fragments. worktribe.com

The nitro group can also be converted into a carbonyl group through the Nef reaction. researchgate.net This transformation typically involves the formation of a nitronate anion intermediate, which is then hydrolyzed under oxidative or reductive conditions to yield a ketone. For this compound, reduction would first yield the saturated nitroalkane, which could then undergo the Nef reaction to produce pentan-2-one.

These interconversions highlight the synthetic utility of the nitro group, allowing it to serve as a masked or temporary functionality that facilitates the construction of complex molecular architectures. researchgate.netscispace.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₉NO₂ |

| Ynamide | Varies |

| Sodium tetraphenylborate | C₂₄H₂₀BNa |

| Cyclobutene | C₄H₆ |

| Pentan-2-amine | C₅H₁₃N |

| Iron | Fe |

| Hydrochloric acid | HCl |

| Palladium-on-carbon | Pd/C |

| Lithium aluminum hydride | AlH₄Li |

| Hydroxylamine | H₃NO |

| Oxime | Varies |

| Raney nickel | Ni-Al |

| Platinum(IV) oxide | PtO₂ |

| Formic acid | CH₂O₂ |

| Sodium formate | CHO₂Na |

| Iridium | Ir |

| Nickel(II) acetate | C₄H₆NiO₄ |

| Sodium borohydride | BH₄Na |

| 2-methyl-2-nitro-3-propyloxirane | C₆H₁₁NO₃ |

| tert-Butyl hydroperoxide | C₄H₁₀O₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

Applications of 2 Nitro 2 Pentene As a Synthetic Building Block

Construction of Heterocyclic Systems

The electron-deficient nature of the double bond in 2-nitro-2-pentene (B14688022) makes it an excellent Michael acceptor, a characteristic that is extensively exploited in the synthesis of various heterocyclic compounds. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of diverse ring systems. rsc.org

Synthesis of O-, N-, and S-Heterocycles (3- to 7-membered rings)

This compound serves as a precursor for the synthesis of a range of 3- to 7-membered heterocycles containing oxygen, nitrogen, and sulfur atoms. rsc.orgmdpi.com The primary synthetic strategy involves the conjugate addition of nucleophiles to the nitroalkene, followed by intramolecular cyclization.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of:

Tetrahydrofurans (O-heterocycles): The synthesis of substituted tetrahydrofurans can be achieved through tandem aldol-cyclization sequences or palladium-catalyzed alkoxy-carbonylation–lactonization. researchgate.netacs.org Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans is particularly significant in the synthesis of polyether antibiotics. combichemistry.com

Pyrrolidines (N-heterocycles): Pyrrolidine (B122466) derivatives can be synthesized from this compound through various methods, including annulation reactions with chiral synthons and one-pot nitro-Mannich/hydroamination cascades. acs.orgacs.org These methods often provide high diastereoselectivity and enantioselectivity. acs.orgacs.org

Thiolanes (S-heterocycles): The Michael addition of thiols, such as thiophenol, to (E)-2-nitro-2-pentene yields addition products that are precursors to thiolane derivatives. scielo.br The diastereoselectivity of this reaction can be influenced by the reaction conditions. scielo.br

The versatility of these reactions allows for the introduction of various substituents onto the heterocyclic ring, leading to a wide range of functionalized products.

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle Class | Ring Size | Key Reaction Type | Example Precursors | Ref. |

|---|---|---|---|---|

| Tetrahydrofurans | 5-membered | Tandem Aldol-Cyclization | Aldehydes, Ketones | acs.org |

| Pyrrolidines | 5-membered | Annulation, Nitro-Mannich/Hydroamination | Chiral Synthons, Imines | acs.orgacs.org |

| Thiolanes | 5-membered | Michael Addition | Thiophenol | scielo.br |

| Dihydropyrans | 6-membered | Ferrier Rearrangement | Glycals | nih.gov |

Formation of Polyfunctionalized Heterocyclic Compounds

This compound is instrumental in the synthesis of polyfunctionalized heterocyclic compounds, where multiple reactive groups are incorporated into the final structure. uomus.edu.iq The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as amines or carbonyls, further expanding the synthetic utility of the resulting heterocycles. ontosight.ai

A notable application is in the synthesis of complex heterocyclic systems through cascade or domino reactions. rsc.org These reactions involve a sequence of intramolecular transformations initiated by a single event, such as a Michael addition, leading to the rapid construction of intricate molecular frameworks. For example, the reaction of 2-nitromethylene-pyrrolidine, a related nitroenamine, with dicarbonyl compounds leads to substituted dihydro-1H-pyrrolizines. clockss.org

Synthesis of Carbocyclic Compounds

Beyond heterocycles, this compound is a valuable building block for the construction of carbocyclic compounds. rsc.orgresearchgate.net Its ability to participate in cycloaddition reactions and Michael additions with carbon nucleophiles provides efficient routes to various ring systems. rsc.orgresearchgate.net

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (in this case, this compound) to form a cyclohexene (B86901) derivative. wikipedia.org The nitro group in this compound acts as an electron-withdrawing group, enhancing its reactivity as a dienophile. sigmaaldrich.com This reaction allows for the stereocontrolled formation of multiple stereocenters in a single step, making it a highly valuable tool in organic synthesis. wikipedia.org

Furthermore, the Michael addition of carbon nucleophiles, such as enamines or enolates, to this compound is a fundamental strategy for carbon-carbon bond formation and the construction of carbocyclic skeletons. wikipedia.orgmasterorganicchemistry.comsctunisie.org These reactions can be catalyzed by organocatalysts to achieve high enantioselectivity. ethz.ch

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a crucial intermediate in the synthesis of more complex and valuable organic molecules, including fine chemicals and natural products. ontosight.ai

Fine Chemicals

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. ontosight.ai The heterocyclic and carbocyclic scaffolds derived from this compound are often core structures in these high-value molecules. For example, pyrrolidine and its derivatives are found in numerous pharmaceuticals. nih.gov The synthetic methodologies developed around this compound provide access to a library of such compounds for screening and development. nih.gov

Natural Product Synthesis

The synthesis of natural products, often characterized by their complex structures and stereochemistry, represents a significant challenge in organic chemistry. This compound has proven to be a valuable tool in this endeavor. ontosight.airsc.org Its ability to participate in stereocontrolled reactions allows for the precise construction of chiral centers found in many natural products. acs.org

For instance, the synthesis of enantiopure cis- and trans-2,5-disubstituted pyrrolidines, which are structural motifs in various alkaloids, can be achieved using this compound chemistry. acs.org Similarly, the stereocontrolled synthesis of substituted tetrahydrofurans, present in polyether antibiotics, highlights the importance of this nitroalkene in natural product synthesis. combichemistry.com

Computational and Theoretical Studies on 2 Nitro 2 Pentene Reactivity and Structure

Molecular Modeling and Dynamics

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular structures and their behavior. researchgate.net Molecular dynamics (MD) simulations, a key component of molecular modeling, compute the trajectory of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. acs.org

For 2-nitro-2-pentene (B14688022), molecular modeling can be used to explore its conformational landscape and the energetic barriers between different isomers (e.g., cis/trans). While specific MD simulations on this compound are not prominent in the literature, this technique is invaluable for understanding how the molecule interacts with solvents or other reactants in a condensed phase. Such simulations typically rely on force fields, which can be parameterized using data from high-level QM calculations to ensure accuracy. acs.org

Frontier Molecular Orbital (FMO) Analysis in Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energies and symmetries of these orbitals govern the feasibility and outcome of a reaction. wikipedia.orgnumberanalytics.com

The reactivity of this compound, as a nitroalkene, is heavily influenced by its frontier orbitals. The electron-withdrawing nitro group lowers the energy of the LUMO, making the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. FMO analysis can quantify this reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. frontiersin.orgnumberanalytics.com

Calculations on analogous molecules like 2-(2-nitrovinyl) thiophene (B33073) show that the HOMO and LUMO are typically localized across the π-system, and the energy gap confirms that charge transfer can readily occur within the molecule, facilitating reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Nitroalkene This table is illustrative, based on FMO analyses of similar nitroalkenes, to demonstrate the principles for this compound.

| Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -7.5 | Represents the ability to donate electrons; involved in reactions with electrophiles. |

| LUMO | -1.8 | Represents the ability to accept electrons; key to reactivity with nucleophiles. |

| HOMO-LUMO Gap | 5.7 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. frontiersin.org |

Elucidation of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and high-energy transition states, providing a detailed, step-by-step picture of how reactants are converted to products. libguides.commasterorganicchemistry.com

For this compound, computational studies have been key in understanding the stereoselectivity of its reactions. As mentioned, ab initio calculations were used to explore the intermediate structures in the Michael addition of thiophenol. scispace.comresearchgate.net By calculating the energies of different possible conformations of the nitronate intermediate, it was possible to determine the most stable arrangement. This lowest-energy conformation is the one that proceeds to the transition state for protonation, thereby controlling the stereochemistry of the final product. scispace.comresearchgate.net

Similarly, DFT studies on the reactions of radicals with alkenes have successfully mapped out multi-step reaction pathways. researchgate.net These studies calculate the activation energies for competing pathways, such as addition to different ends of the double bond or subsequent cyclization versus fragmentation, allowing for the prediction of major products under specific conditions. researchgate.net Such an approach could be directly applied to study the atmospheric oxidation or radical-initiated polymerization of this compound.

Advanced Analytical Characterization of 2 Nitro 2 Pentene and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. currenta.demdpi.com High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, allowing for the determination of a compound's molecular formula. mdpi.com

Collision-Induced Dissociation (CID) and Fragmentation Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org In this process, ions are accelerated and collided with neutral gas molecules, causing them to break apart. wikipedia.org The resulting fragment ions provide valuable information about the molecule's structure. currenta.de

For nitroalkenes, CID analysis in the negative ion mode reveals complex and informative fragmentation pathways. Unlike nitroalkanes, which primarily show loss of the NO₂⁻ anion or a neutral loss of HNO₂, the fragmentation of nitroalkenes is more intricate. nih.govnih.govresearchgate.net The presence of the double bond's π electrons facilitates NO₂⁻ rearrangements and stabilization, leading to unique fragmentation products. nih.govnih.govresearchgate.net A key fragmentation pathway for nitroalkenes involves a cyclization reaction, followed by cleavage to produce nitrile and aldehyde products. nih.govnih.govresearchgate.net

While specific fragmentation data for 2-nitro-2-pentene (B14688022) is not extensively documented, the general principles observed for other nitroalkenes can be applied. For example, studies on various nitroalkene positional isomers have helped establish diagnostic ion fragments that allow for the precise localization of the double bond and the nitro group. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, and it is often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS). nih.govua.pt For nitroalkenes and their derivatives, ESI-MS/MS is a preferred method for detection and quantification. nih.gov

The analysis of nitroalkene derivatives, such as their adducts with thiols (e.g., glutathione (B108866) or β-mercaptoethanol), is frequently performed using ESI-MS/MS. nih.gov These adducts ionize efficiently, and fragmentation often involves the neutral loss of the adducted molecule, which can be monitored for detection. nih.gov

In the negative ion mode, a characteristic fragmentation pattern for nitro-containing compounds is the neutral loss of HNO₂ (47 Da). ua.ptnih.gov In the positive ion mode, analysis of nitro-phospholipid derivatives has shown product ions corresponding to [M+H]⁺, as well as fragments from the combined loss of the polar headgroup and HNO₂. ua.ptnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for structural elucidation due to its ability to measure mass with high accuracy (typically to four decimal places). currenta.delongdom.org This precision allows for the confident assignment of elemental compositions to molecular ions and their fragments. currenta.demdpi.com

The use of HRMS, often a Q-ToF (Quadrupole Time-of-Flight) instrument with an ESI source, is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. currenta.de The high resolution also makes the isotope pattern of a mass signal visible, which is specific to an elemental composition and further confirms the proposed formula. currenta.de

In the study of nitroalkenes, HRMS has been used to analyze fragmentation products and confirm proposed fragmentation mechanisms. For instance, by using ¹⁵N-labeled nitroalkenes, researchers could confirm that key fragment ions retained the nitrogen atom, validating the proposed cyclization and cleavage pathways. nih.gov This level of detail is essential for the unambiguous structural characterization of these reactive molecules. nih.gov

Analysis of Gas-Phase Fragmentation Pathways

The study of gas-phase fragmentation pathways is fundamental to understanding how a molecule behaves within the mass spectrometer and to interpreting its mass spectrum. uni-saarland.de For nitroalkenes, these pathways are distinct from those of their saturated counterparts, the nitroalkanes. nih.govresearchgate.net

The fragmentation of nitroalkenes in the gas phase under CID conditions is characterized by complex rearrangements. nih.gov A significant pathway involves cyclization, which is initiated by the interaction of the nitro group with the double bond. nih.govresearchgate.net This is followed by fragmentation that leads to the formation of products such as nitriles and aldehydes. nih.gov In some cases, particularly with polyunsaturated nitroalkenes, the formation of five- and six-membered heterocyclic rings has been observed. nih.gov These complex rearrangements are supported by quantum mechanics calculations and studies with isotopically labeled molecules. nih.gov

The energy applied during CID can influence the fragmentation pathways. Lower collision energies may favor non-chain-breaking losses, such as HNO₂, while higher energies can induce more extensive fragmentation of the carbon chain, providing more detailed structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. libretexts.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

¹H and ¹³C NMR for Structural Assignment

¹H (proton) and ¹³C NMR spectroscopy are used to assign the structure of a molecule by analyzing the chemical shifts, coupling constants, and signal multiplicities of the hydrogen and carbon atoms. libretexts.orgrsc.org

Expected ¹H NMR Spectral Features for this compound:

Vinyl Proton (-CH=): The proton on the carbon double bond (C3) would likely appear as a triplet of quartets due to coupling with the adjacent CH₂ and CH₃ groups. Its chemical shift would be in the downfield region typical for vinyl protons, further shifted by the electron-withdrawing nitro group.

Allylic Protons (-CH₂-): The methylene (B1212753) protons at C4 would be expected to show a signal split by the adjacent vinyl proton and the terminal methyl group.

Methyl Protons (-CH₃): Two distinct methyl signals would be expected. The methyl group at C1, attached to the nitro-bearing carbon, would likely be a singlet or a narrowly split multiplet. The terminal methyl group at C5 would appear as a triplet.

Expected ¹³C NMR Spectral Features for this compound:

Olefinic Carbons (>C=C<): The two carbons of the double bond (C2 and C3) would have characteristic shifts in the alkene region (typically 100-150 ppm). oregonstate.edu The carbon bearing the nitro group (C2) would be significantly downfield due to the electron-withdrawing effect of the NO₂ group.

Aliphatic Carbons: The carbons of the ethyl group (C4, C5) and the methyl group (C1) would appear in the upfield, aliphatic region of the spectrum. oregonstate.edu

For definitive structural assignment, two-dimensional NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. researchgate.net

2D NMR Techniques (COSY, HSQC, NOESY) for Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the stereochemistry of organic molecules, including "this compound" derivatives. Techniques such as COSY, HSQC, and NOESY provide detailed information about connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically through two or three bonds. princeton.edu It is instrumental in identifying adjacent protons and thus mapping out the carbon skeleton of a molecule. For derivatives of "this compound," COSY spectra would confirm the connectivity within the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. princeton.edu This allows for the direct assignment of protons to their corresponding carbons, providing a clear picture of the C-H framework. In the context of "this compound" derivatives, HSQC would be essential for assigning the chemical shifts of the carbons in the double bond and the rest of the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining stereochemistry as it identifies protons that are close in space, irrespective of whether they are connected through bonds. libretexts.org The Nuclear Overhauser Effect (NOE) is a through-space interaction, and the presence of a NOESY cross-peak between two protons indicates their spatial proximity (typically within 5 Å). princeton.edulibretexts.org For "this compound," which can exist as E and Z isomers, NOESY experiments can definitively establish the geometry around the double bond by observing correlations between the vinylic proton and the protons on the adjacent carbons. The relative stereochemistry in more complex derivatives can also be elucidated by analyzing the network of NOE correlations. libretexts.orgresearchgate.net

The combined application of these 2D NMR techniques provides a robust methodology for the complete assignment of proton and carbon signals and the conclusive determination of the relative stereochemistry of "this compound" and its derivatives. scribd.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. azolifesciences.comnih.gov This technique is invaluable for the structural analysis of "this compound" derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to generate an electron density map, from which the molecular structure can be built and refined. nih.gov

For derivatives of "this compound," X-ray crystallography provides unequivocal confirmation of both regiochemistry and stereochemistry. researchgate.net While NMR techniques are powerful for structural elucidation in solution, X-ray analysis of a crystalline sample offers a static and highly detailed picture of the molecule's configuration. It can definitively confirm the position of the nitro group (regiochemistry) and the spatial arrangement of substituents around chiral centers and double bonds (stereochemistry). researchgate.netmasterorganicchemistry.com This is particularly useful in cases where complex stereochemical relationships exist or when NMR data may be ambiguous. The absolute structure of chiral derivatives can also be determined using this method. koreascience.kr

Confirmation of Regiochemistry and Stereochemistry

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radicals and radical anions. researchgate.netresearchgate.net The radical anions of nitroalkenes, including "this compound," can be generated and studied using EPR spectroscopy. rsc.org

When a nitroalkene accepts an electron, it forms a radical anion. The EPR spectrum of this species provides information about the distribution of the unpaired electron within the molecule. Analysis of the hyperfine splitting patterns in the EPR spectrum can reveal the extent to which the unpaired electron is localized on the nitro group versus being delocalized over the π-system of the double bond. rsc.org Studies on nitroalkene radical anions have shown that the unpaired electron resides in the π*-NO₂ molecular orbitals. rsc.org Comparing the EPR spectra of different nitroalkene radical anions can provide insights into how substituents affect their electronic structure.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Analysis of Isomers and Purity

Chromatographic techniques are essential for the separation and analysis of isomers and for determining the purity of "this compound." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods employed for this purpose.

Gas Chromatography (GC) : GC is a powerful technique for separating and analyzing volatile compounds. epa.gov For "this compound" and its isomers, GC can be used to separate them based on their different boiling points and interactions with the stationary phase of the GC column. Coupling a GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra. epa.gov This is particularly useful for analyzing reaction mixtures to determine the isomeric ratio and to identify any byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. hplc.eu Different HPLC methods, such as normal-phase or reverse-phase, can be developed to separate isomers of "this compound" derivatives. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification.

Both GC and HPLC are crucial for quality control in the synthesis of "this compound" and for the isolation of specific isomers for further study.

Interactive Data Tables

Table 1: Summary of Analytical Techniques for this compound Characterization

| Analytical Technique | Information Obtained | Relevance to this compound |

| 2D NMR (COSY, HSQC, NOESY) | Through-bond and through-space atomic correlations. princeton.edu | Determination of molecular connectivity and stereochemistry (E/Z isomerism). libretexts.org |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. azolifesciences.comnih.gov | Unambiguous confirmation of regiochemistry, stereochemistry, and molecular conformation. researchgate.net |

| EPR Spectroscopy | Detection and characterization of unpaired electrons. researchgate.net | Study of the electronic structure of radical anions. rsc.org |

| HPLC and GC | Separation and quantification of components in a mixture. epa.govhplc.eu | Analysis of isomeric purity and separation of E/Z isomers. |

Environmental Chemical Transformation Pathways

Abiotic Transformation Processes (e.g., Photodegradation, Chemical Reduction)

Abiotic processes are significant in the transformation of nitroalkenes in the environment, primarily through reactions initiated by sunlight (photodegradation) and chemical reduction.

Photodegradation: Sunlight can induce the transformation of organic compounds in the atmosphere and surface waters. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photo-oxidation involving photochemically generated reactive species like hydroxyl radicals (OH•) and ozone (O₃). oecd.org For unsaturated aliphatic compounds like 2-nitro-2-pentene (B14688022), reactions with ozone can be a particularly important degradation pathway in the troposphere. oecd.org The presence of the nitro group, a chromophore, can enhance the absorption of light, and studies on related nitro compounds have shown that it can improve the photolytic decomposability of molecules. acs.org For other nitroalkenes, such as 1-phenyl-2-nitropropene, UV exposure is known to induce cis-trans isomerization and subsequent degradation. Furthermore, photoinduced reduction of nitro compounds can occur on the surface of semiconductor particles like titanium dioxide (TiO₂), which are naturally present in some soils and aquatic environments. acs.org

Chemical Reduction: The nitro group of a nitroalkene is susceptible to chemical reduction. In laboratory settings, this transformation is well-documented using various reducing agents. For instance, the reduction of nitroalkenes to ketones or ketoximes can be achieved using cast iron turnings and dilute hydrochloric acid. mdma.ch This reactivity highlights a potential transformation pathway in anoxic, reducing environments where suitable chemical reductants may be present. The reduction of nitroarenes, a related class of compounds, to amines using various metal-based catalysts and reductants is a well-established process and suggests similar pathways could be available for nitroalkenes. acs.orgrsc.org

Table 1: Summary of Abiotic Transformation Processes for Nitroalkenes

| Transformation Process | Description | Key Factors | Potential Products |

|---|---|---|---|

| Direct Photolysis | Degradation initiated by the direct absorption of solar radiation. oecd.org | Wavelength and intensity of light, quantum yield of the compound. oecd.org | Isomers, smaller organic fragments. |

| Indirect Photo-oxidation | Reaction with photochemically generated oxidants like OH radicals and ozone. oecd.org | Concentration of oxidants (O₃, OH•). oecd.org | Oxidized byproducts. |

| Photocatalysis | Reduction or oxidation on the surface of semiconductor particles (e.g., TiO₂) under light. acs.org | Presence of photocatalytic minerals, light. acs.org | Reduced (e.g., amines) or oxidized products. |

| Chemical Reduction | Reduction of the nitro group in anoxic environments by chemical species. | Redox potential of the environment, presence of reductants (e.g., Fe(II) species). | Nitroso intermediates, amines. mdma.chrsc.org |

Biotransformation Mechanisms by Microorganisms (e.g., Bacteria, Fungi)

Microorganisms play a crucial role in the environmental fate of many organic pollutants. Bacteria and fungi have developed diverse enzymatic systems capable of transforming nitro-substituted compounds. researchgate.netmdpi.com The biotransformation of nitroalkenes primarily involves the reduction of the carbon-carbon double bond and/or the nitro group. nih.govbg.ac.rs

Fungi, particularly white-rot fungi, possess powerful, non-specific ligninolytic enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase that can degrade a wide range of recalcitrant compounds. mdpi.com While specific studies on this compound are scarce, the metabolism of other nitro-substituted pollutants by fungi such as Cunninghamella elegans has been documented. nih.gov Similarly, various bacteria have been shown to metabolize nitroaromatic compounds, often using them as a source of nitrogen. eolss.net The initial step in these pathways is frequently the reduction of the nitro group. researchgate.netfrontiersin.org

The enzymatic reduction of the nitro group is a key biotransformation pathway for nitroalkenes. This process is catalyzed by a class of enzymes known as nitroreductases. A prominent family of enzymes involved in this reduction is the Old Yellow Enzyme (OYE) family of flavoproteins, which are found in bacteria and yeast. nih.govbg.ac.rsgatech.edu

These enzymes typically catalyze the two-electron reduction of the activated C=C double bond of conjugated nitroalkenes, using a cofactor like NADPH as the electron donor, to yield the corresponding saturated nitroalkane. nih.gov This reaction effectively detoxifies the electrophilic nitroalkene. nih.gov

Several specific enzymes capable of nitroalkene reduction have been identified in various microorganisms:

Pentaerythritol tetranitrate (PETN) reductase from Enterobacter cloacae. nih.gov

N-ethylmaleimide reductase (NemA) from Escherichia coli. nih.govbg.ac.rs

Morphinone reductase from Pseudomonas putida. nih.gov

OYE1 from Saccharomyces carlsbergensis (a type of yeast). nih.gov

Glycerol trinitrate reductase (NerA) from Agrobacterium radiobacter. gatech.edu

While some reductases, like the one from Clostridium sporogenes, are highly effective for aromatic nitroalkenes, they may not reduce aliphatic derivatives like this compound. acs.org This highlights that substrate specificity is a critical factor in determining the biotransformation potential of a particular microorganism.

Table 2: Examples of Microorganisms and Enzymes in Nitroalkene Reduction

| Microorganism | Enzyme (Family) | Substrate Type | Cofactor | Product | Reference(s) |

|---|---|---|---|---|---|

| Enterobacter cloacae | PETN Reductase (OYE) | Nitroalkenes | NADPH/NADH | Nitroalkane | nih.gov |

| Escherichia coli | NemA (OYE) | Conjugated Nitroalkenes | NADPH/NADH | Nitroalkane | nih.govbg.ac.rs |

| Pseudomonas putida | Morphinone Reductase (OYE) | Nitroalkenes | NADPH/NADH | Nitroalkane | nih.gov |

| Saccharomyces carlsbergensis | OYE1 (OYE) | Non-aromatic nitroalkenes | NADPH | Nitroalkane | nih.gov |

| Clostridium sporogenes | Nitroalkene Reductase | Aromatic Nitroalkenes | NADH | Nitroalkane | acs.org |

Ring fission mechanisms are critical enzymatic steps in the biodegradation of cyclic and aromatic compounds. niscpr.res.in Dioxygenase and monooxygenase enzymes introduce hydroxyl groups onto an aromatic ring, destabilizing it and leading to cleavage by other enzymes. researchgate.neteaht.org This process breaks down the stable ring structure into linear, aliphatic molecules that can then enter central metabolic pathways like the Krebs cycle. niscpr.res.in

These mechanisms, however, are not directly applicable to the transformation of this compound. As an aliphatic (non-cyclic) compound, it does not possess a ring structure that can be cleaved via these pathways. The primary biotransformation routes for this compound and similar aliphatic nitroalkenes involve modifications to its functional groups—the nitro group and the carbon-carbon double bond—rather than the cleavage of a carbon backbone ring. nih.gov While degradation of some pollutants can lead to the formation of cyclic intermediates which then undergo ring fission, this has not been reported as a primary pathway for simple nitroalkenes.

Q & A

Basic: What are the optimal synthetic routes for 2-Nitro-2-pentene, and how can reaction conditions be standardized?

Methodological Answer:

Synthesis of this compound can be approached via nitration of 2-pentene derivatives. Key considerations include:

- Nitration Agents : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Solvent Selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions, as noted in hydrochlorination studies of similar alkenes .

- Thermodynamic Monitoring : Track reaction enthalpy (ΔrH°) using calorimetry. For example, ΔrH° for hydrochlorination of C₆H₁₂ in methylene chloride is -58.99 kJ/mol, suggesting exothermic conditions should be moderated .

Validation : Confirm product purity via GC-MS (retention indices) and IR spectroscopy (C=C and NO₂ stretches at ~1650 cm⁻¹ and ~1520 cm⁻¹, respectively) .

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Identify nitro (NO₂) asymmetric stretching at 1520–1550 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹. The C=C stretch appears near 1650 cm⁻¹, but conjugation with NO₂ may shift this .

- Mass Spectrometry : Look for molecular ion peaks at m/z 115 (C₅H₉NO₂⁺) and fragmentation patterns (e.g., loss of NO₂ at m/z 69) .

- UV-Vis : Conjugated nitroalkenes exhibit absorption at 250–300 nm due to π→π* transitions; solvent polarity effects should be calibrated .

Advanced: How can contradictions in thermodynamic data for nitroalkenes like this compound be resolved?

Methodological Answer:

Discrepancies in ΔrH° values (e.g., 4.73 kJ/mol in liquid phase vs. 6.07 kJ/mol in gas phase for similar compounds) arise from phase-dependent interactions . To resolve:

Standardize Phase Conditions : Conduct experiments in a single phase (e.g., gas phase via headspace analysis).

Calorimetric Cross-Check : Use differential scanning calorimetry (DSC) to measure enthalpy changes directly.

Computational Validation : Compare experimental ΔrH° with density functional theory (DFT) calculations to identify outliers .

Advanced: What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- DFT Modeling : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps indicate higher reactivity .

- Kinetic Studies : Simulate transition states to assess regioselectivity. For example, nitro groups act as electron-withdrawing groups, favoring endo rule adherence.

- Experimental Correlation : Validate computational predictions with experimental yields using substituted dienes .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Distillation : Use fractional distillation under reduced pressure (boiling point ~340 K, extrapolated from similar nitroalkenes ).

- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (9:1) to separate nitroalkenes from polar byproducts.

- Purity Assessment : Monitor via GC retention time and NMR (absence of proton signals >5 ppm indicates no residual alkenes) .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Deuterium Labeling : Synthesize this compound-d₂ and compare reaction rates with protiated compound. A primary KIE (>1) suggests bond-breaking in the rate-determining step (e.g., C-H cleavage in nitro-assisted elimination).

- Computational Analysis : Pair experimental KIEs with Eyring equation-derived activation parameters to distinguish stepwise vs. concerted pathways .

Basic: How should researchers design experiments to study the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen atmosphere.

- Kinetic Profiling : Use Arrhenius plots (ln k vs. 1/T) derived from isothermal DSC data to calculate activation energy (Eₐ).

- Controlled Atmospheres : Compare stability in inert vs. oxidative environments to assess decomposition pathways .

Advanced: What strategies mitigate challenges in reproducing synthetic yields of this compound across labs?

Methodological Answer:

- Detailed Protocols : Specify solvent batch purity, stirring rates, and cooling methods (e.g., ice bath vs. cryostat).

- Error Analysis : Use statistical tools (e.g., RSD%) to quantify variability in reaction parameters like temperature (±1°C tolerance).

- Inter-Lab Collaboration : Share raw data (e.g., DSC thermograms) via open-access platforms to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.